molecular formula C23H23NO5 B1248889 Acetoneberberine CAS No. 39024-13-0

Acetoneberberine

Cat. No.: B1248889
CAS No.: 39024-13-0
M. Wt: 393.4 g/mol
InChI Key: OVDMJDBIKMVRSN-UHFFFAOYSA-N
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Description

Acetoneberberine, also known as this compound, is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

39024-13-0

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

1-(16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-yl)propan-2-one

InChI

InChI=1S/C23H23NO5/c1-13(25)8-18-22-15(4-5-19(26-2)23(22)27-3)9-17-16-11-21-20(28-12-29-21)10-14(16)6-7-24(17)18/h4-5,9-11,18H,6-8,12H2,1-3H3

InChI Key

OVDMJDBIKMVRSN-UHFFFAOYSA-N

SMILES

CC(=O)CC1C2=C(C=CC(=C2OC)OC)C=C3N1CCC4=CC5=C(C=C43)OCO5

Canonical SMILES

CC(=O)CC1C2=C(C=CC(=C2OC)OC)C=C3N1CCC4=CC5=C(C=C43)OCO5

Synonyms

acetoneberberine

Origin of Product

United States

Synthesis routes and methods

Procedure details

Berberine hydrochloride (10.0 g, 26.90 mmol), water (40 mL), acetone (10 mL), 50% aqueous sodium hydroxide (15 mL) was introduced into a reaction vessel. The reaction mixture was stirred vigorously for 30 min at room temperature. The resulting precipitate was collected and washed with 80% methanol (2×10 mL) and then dried to afford 1-(9,10-dimethoxy-5,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-8-yl)-propan-2-one (8.5 g, 80%) as a yellow solid. LC/MS m/e calcd for C23H23NO5 (M+H)+: 394.44, observed: 336.0; 1H NMR (400 MHz, DMSO-d6) δ ppm 2.04 (s, 3 H) 2.31 (dd, J=14.65, 4.80 Hz, 1 H) 2.66-2.75 (m, 1 H) 2.75-2.82 (m, 1 H) 2.94 (dd, J=14.65, 6.57 Hz, 1 H) 3.16-3.25 (m, 1 H) 3.25-3.30 (m, 1 H) 3.77 (d, J=2.02 Hz, 6 H) 5.21 (dd, J=6.32, 4.80 Hz, 1 H) 5.97-6.03 (m, 3 H) 6.72 (d, J=8.34 Hz, 1 H) 6.76 (s, 1 H) 6.87 (d, J=8.34 Hz, 1 H) 7.25 (s, 1 H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

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